molecular formula C14H10F4O B12601631 4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol CAS No. 648438-93-1

4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol

Cat. No.: B12601631
CAS No.: 648438-93-1
M. Wt: 270.22 g/mol
InChI Key: ZRAPSQPXZRHMRC-UHFFFAOYSA-N
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Description

4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group, a methyl group, and a trifluoromethyl group attached to a biphenyl structure. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex biphenyl derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the reaction temperature and time, are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluoro, methyl, and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can lead to a wide range of biphenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: The compound’s structural features may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of the trifluoromethyl group, in particular, is known to enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol exerts its effects depends on its specific applicationThe presence of the fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-5-methyl-4’-(trifluoromethyl)[1,1’-biphenyl]-3-ol is unique due to the specific combination of functional groups attached to the biphenyl core. The presence of both fluoro and trifluoromethyl groups imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

648438-93-1

Molecular Formula

C14H10F4O

Molecular Weight

270.22 g/mol

IUPAC Name

2-fluoro-3-methyl-5-[4-(trifluoromethyl)phenyl]phenol

InChI

InChI=1S/C14H10F4O/c1-8-6-10(7-12(19)13(8)15)9-2-4-11(5-3-9)14(16,17)18/h2-7,19H,1H3

InChI Key

ZRAPSQPXZRHMRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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